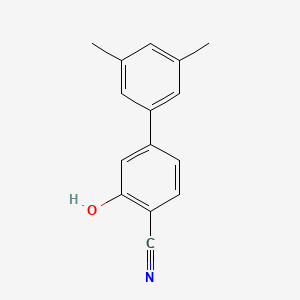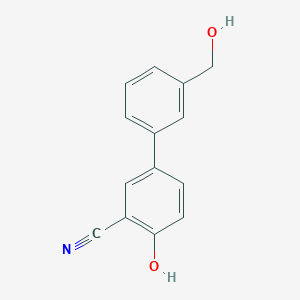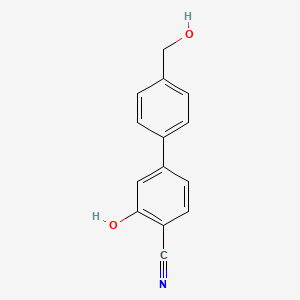
2-Cyano-5-(4-methoxyphenyl)phenol, 95%
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Cyano-5-(4-methoxyphenyl)phenol, 95% (2-CN-5-MPP) is an organic compound that has various applications in scientific research and laboratory experiments. It is a white crystalline solid with a melting point of 143℃ and a boiling point of 246℃. It is soluble in water and ethanol, but insoluble in ether and benzene. 2-CN-5-MPP is often used in organic synthesis, as a reagent for the synthesis of organic compounds, and as an intermediate for the production of pharmaceuticals.
科学的研究の応用
2-Cyano-5-(4-methoxyphenyl)phenol, 95% has been used in a variety of scientific research applications. It has been used as a reagent in organic synthesis, as an intermediate in the production of pharmaceuticals, and as a catalyst in the synthesis of other organic compounds. Additionally, 2-Cyano-5-(4-methoxyphenyl)phenol, 95% has been used as a fluorescent probe for the detection of hydrogen peroxide in biological samples.
作用機序
2-Cyano-5-(4-methoxyphenyl)phenol, 95% is a potent inhibitor of the enzyme cytochrome P450 2C9 (CYP2C9). CYP2C9 is an enzyme that is involved in the metabolism of many drugs and other xenobiotics. 2-Cyano-5-(4-methoxyphenyl)phenol, 95% inhibits CYP2C9 by binding to its active site, thus preventing the enzyme from binding to its substrate and catalyzing the reaction.
Biochemical and Physiological Effects
2-Cyano-5-(4-methoxyphenyl)phenol, 95% has been shown to have a number of biochemical and physiological effects. In vitro studies have shown that 2-Cyano-5-(4-methoxyphenyl)phenol, 95% inhibits the activity of CYP2C9, as mentioned above. Additionally, it has been shown to inhibit the activity of other enzymes involved in drug metabolism, such as cytochrome P450 3A4 (CYP3A4). In vivo studies have demonstrated that 2-Cyano-5-(4-methoxyphenyl)phenol, 95% can reduce the metabolism of certain drugs, leading to increased concentrations of the drug in the body.
実験室実験の利点と制限
2-Cyano-5-(4-methoxyphenyl)phenol, 95% has several advantages for use in laboratory experiments. It is relatively easy to synthesize and is readily available commercially. It is also relatively stable and can be stored for extended periods of time. Additionally, it is an effective inhibitor of CYP2C9 and other enzymes involved in drug metabolism.
However, there are some limitations to using 2-Cyano-5-(4-methoxyphenyl)phenol, 95% in laboratory experiments. It is slightly toxic, so it should be handled with care. Additionally, it is not suitable for use in biological systems, as it is not soluble in water.
将来の方向性
There are several potential future directions for the use of 2-Cyano-5-(4-methoxyphenyl)phenol, 95% in scientific research. It could be used to study the effects of CYP2C9 inhibition on drug metabolism, as well as its potential as a therapeutic agent. Additionally, it could be used as a fluorescent probe to study the metabolism of other drugs and xenobiotics. Furthermore, it could be used to study the biochemical and physiological effects of CYP2C9 inhibition in vivo. Finally, it could be used to study the effects of CYP2C9 inhibition on other biological processes, such as gene expression and cell signaling.
合成法
2-Cyano-5-(4-methoxyphenyl)phenol, 95% is synthesized by the reaction of 4-methoxyphenol and aqueous sodium cyanide in ethanol. The reaction is conducted in an aqueous-ethanol solution at a temperature of approximately 90℃. The reaction is then quenched with aqueous hydrochloric acid, and the product is extracted with ether. The ether-soluble product is then removed and the aqueous layer is further acidified with hydrochloric acid to precipitate 2-Cyano-5-(4-methoxyphenyl)phenol, 95%.
特性
IUPAC Name |
2-hydroxy-4-(4-methoxyphenyl)benzonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11NO2/c1-17-13-6-4-10(5-7-13)11-2-3-12(9-15)14(16)8-11/h2-8,16H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
REUYKZVXOVSOFG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=CC(=C(C=C2)C#N)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70684679 |
Source


|
| Record name | 3-Hydroxy-4'-methoxy[1,1'-biphenyl]-4-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70684679 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
225.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Cyano-5-(4-methoxyphenyl)phenol | |
CAS RN |
1261918-92-6 |
Source


|
| Record name | 3-Hydroxy-4'-methoxy[1,1'-biphenyl]-4-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70684679 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














